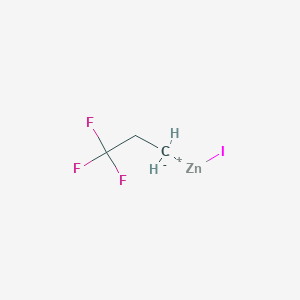

3,3,3-(Trifluoropropyl)zinc iodide

Description

3,3,3-(Trifluoropropyl)zinc iodide is a chemical compound with the molecular formula C3H4F3IZn and a molecular weight of 289.3 g/mol . It is commonly used in research and industrial applications due to its unique properties and reactivity. The compound is typically available as a 0.5M solution in tetrahydrofuran (THF) .

Properties

IUPAC Name |

iodozinc(1+);1,1,1-trifluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3.HI.Zn/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYJIVXJWFAOJE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC(F)(F)F.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-(Trifluoropropyl)zinc iodide can be synthesized through the reaction of 3,3,3-trifluoropropyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3,3,3-Trifluoropropyl iodide+Zinc→3,3,3-(Trifluoropropyl)zinc iodide

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

3,3,3-(Trifluoropropyl)zinc iodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoropropyl group is transferred to other molecules.

Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: Tetrahydrofuran (THF) is a common solvent for these reactions due to its ability to stabilize the zinc compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a coupling reaction with an aryl halide, the product would be an aryl trifluoropropyl compound.

Scientific Research Applications

3,3,3-(Trifluoropropyl)zinc iodide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: It can be used to modify biological molecules, such as peptides and proteins, to study their functions and interactions.

Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

Industry: It is used in the production of specialty chemicals and materials, including fluorinated compounds and polymers.

Mechanism of Action

The mechanism by which 3,3,3-(Trifluoropropyl)zinc iodide exerts its effects involves the transfer of the trifluoropropyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

3,3,3-(Trifluoropropyl)magnesium bromide: Another organometallic compound used in similar reactions.

3,3,3-(Trifluoropropyl)lithium: A lithium-based reagent with similar reactivity.

Uniqueness

3,3,3-(Trifluoropropyl)zinc iodide is unique due to its stability and reactivity under mild conditions. Unlike its magnesium and lithium counterparts, it is less reactive towards moisture and oxygen, making it easier to handle and store.

Biological Activity

3,3,3-(Trifluoropropyl)zinc iodide is an organozinc compound that has garnered attention for its potential biological activities. The compound is characterized by the presence of a trifluoropropyl group, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Zinc Ion Modulation : Zinc ions play a crucial role in various biological processes, including enzyme function and cellular signaling. Zinc deficiency has been linked to increased oxidative stress and inflammation, suggesting that zinc supplementation may counteract these effects .

- Matrix Metalloproteinase Regulation : Studies indicate that zinc compounds can modulate the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. Enhanced MMP activity can lead to improved tissue repair and reduced fibrosis in chronic diseases .

- Antiviral Properties : Zinc and its compounds have been shown to exhibit antiviral effects by disrupting viral replication pathways. This activity is particularly relevant in the context of RNA viruses .

Study 1: Antiviral Efficacy

A study investigating the antiviral properties of zinc iodide in combination with dimethyl sulfoxide (DMSO) demonstrated significant antiviral effects against SARS-CoV-2. The combination was found to increase intracellular zinc levels, impairing viral replication. This suggests that organozinc compounds like this compound may have similar antiviral potential due to their ability to release zinc ions in biological systems .

Study 2: Fibrosis Reduction

Research on zinc iodide's effects on lung fibroblasts revealed that treatment with zinc iodide-DMSO reduced collagen deposition by enhancing MMP-2 expression and activity. This finding indicates a potential therapeutic application for organozinc compounds in treating fibrotic diseases by modulating extracellular matrix dynamics .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.